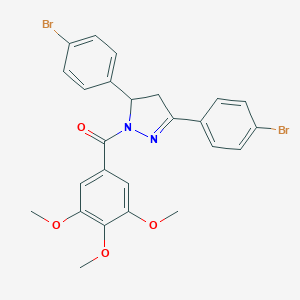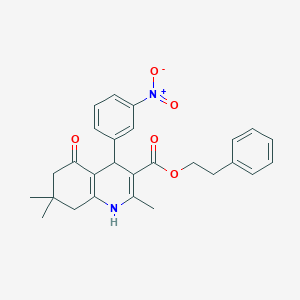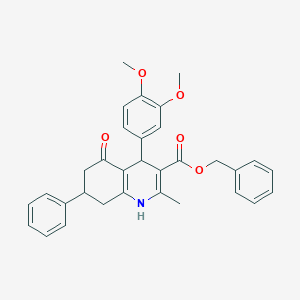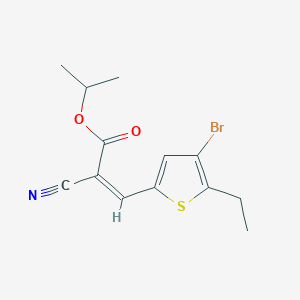
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole, also known as BTPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BTPP is a pyrazole derivative that exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs for various diseases.
Mecanismo De Acción
The exact mechanism of action of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has also been found to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole exhibits several advantages for lab experiments, including its high potency and selectivity, making it an ideal candidate for drug discovery and development. However, the limitations of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole include its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Another potential direction is the exploration of its neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, the development of new analogs and derivatives of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole could lead to the discovery of more potent and selective compounds for various therapeutic applications.
Métodos De Síntesis
The synthesis of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form an acid chloride, which then reacts with hydrazine hydrate to form a hydrazide. The hydrazide is then reacted with 4-bromobenzoyl chloride to form the intermediate product, which is then reacted with 4-bromoaniline to form the final product, 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole.
Aplicaciones Científicas De Investigación
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various preclinical studies, including anticancer, anti-inflammatory, and antimicrobial activities. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Br2N2O4/c1-31-22-12-17(13-23(32-2)24(22)33-3)25(30)29-21(16-6-10-19(27)11-7-16)14-20(28-29)15-4-8-18(26)9-5-15/h4-13,21H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVVHUPWMSHOCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-4-(4-bromo-5-ethyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B405134.png)



![(3-Bromo-phenyl)-[4-(2-chloro-4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B405140.png)

![methyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405143.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B405145.png)
![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405146.png)
![methyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405149.png)